dodecahydro-3H,7bH-2a,5,5b,7a,10,10b-hexaazacyclopenta[hi]aceanthrylene
Overview
Description
Dodecahydro-3H,7bH-2a,5,5b,7a,10,10b-hexaazacyclopenta[hi]aceanthrylene: is a complex organic compound with the molecular formula C12H22N6 . It has a unique molecular structure that has attracted significant attention in scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecahydro-3H,7bH-2a,5,5b,7a,10,10b-hexaazacyclopenta[hi]aceanthrylene typically involves multi-step organic reactionsCommon reagents used in these synthetic routes include amines , alkyl halides , and catalysts that facilitate the formation of the desired ring structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
Dodecahydro-3H,7bH-2a,5,5b,7a,10,10b-hexaazacyclopenta[hi]aceanthrylene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives , while reduction reactions could produce amines or hydrocarbons . Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
Dodecahydro-3H,7bH-2a,5,5b,7a,10,10b-hexaazacyclopenta[hi]aceanthrylene has several scientific research applications, including:
Chemistry: The compound is studied for its unique ring structure and reactivity, which can provide insights into the behavior of similar organic molecules.
Medicine: The compound’s potential medicinal properties are of interest, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism by which dodecahydro-3H,7bH-2a,5,5b,7a,10,10b-hexaazacyclopenta[hi]aceanthrylene exerts its effects is not fully understood. its multiple nitrogen atoms and ring structure suggest that it may interact with various molecular targets, such as enzymes or receptors , through hydrogen bonding , van der Waals forces , or electrostatic interactions . These interactions can influence the compound’s biological activity and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Hexaazaisowurtzitane: Another nitrogen-rich compound with a complex ring structure.
Cyclophosphazene: Known for its multiple nitrogen atoms and ring system.
Hexamethylenetetramine: A simpler nitrogen-containing compound with industrial and medicinal applications.
Uniqueness
Dodecahydro-3H,7bH-2a,5,5b,7a,10,10b-hexaazacyclopenta[hi]aceanthrylene is unique due to its specific arrangement of nitrogen atoms and rings, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
2,5,8,10,13,16-hexazapentacyclo[8.6.1.12,5.013,17.09,18]octadecane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N6/c1-3-15-5-7-18-10-12-16(4-2-14-10)6-8-17(12)9(13-1)11(15)18/h9-14H,1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIFKBSGMFDVQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN3C2C(N1)N4CCN5C4C3NCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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